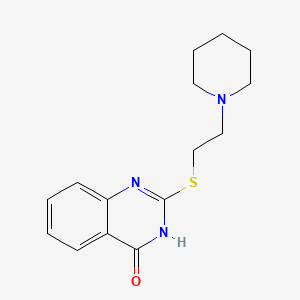

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one

概要

説明

L-2286は、新規ポリ(ADP-リボース)ポリメラーゼ(PARP)阻害剤です。実験モデルにおいて、虚血再灌流誘発心筋損傷に対する有意な保護効果を示しています。 L-2286は、単離心臓およびin vivo心臓損傷の両方において、Akt、細胞外シグナル調節キナーゼ、およびp38-ミトゲン活性化タンパク質キナーゼの活性化を促進します .

準備方法

合成経路と反応条件

L-2286の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数の段階が含まれます。詳細な合成経路と反応条件は、機密情報であり、公開されていません。 この化合物は、高度な有機合成技術を使用して合成されていることが知られています .

工業生産方法

L-2286の工業生産は、高純度と収率を確保するために、制御された条件下で行われます。 このプロセスには、研究および潜在的な治療用途に必要な基準を満たすために、大規模合成、精製、および品質管理対策が含まれます .

化学反応の分析

反応の種類

L-2286は、以下を含むさまざまな化学反応を起こします。

酸化: L-2286は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: この化合物は、還元されて、還元された誘導体を形成することができます。

一般的な試薬と条件

酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

生成される主な生成物

科学研究の用途

L-2286は、以下を含む幅広い科学研究用途があります。

化学: ポリ(ADP-リボース)ポリメラーゼの阻害とその細胞プロセスへの影響を研究するためのツール化合物として使用されます。

生物学: 外傷性脳損傷やその他の神経学的疾患のモデルにおける神経保護効果について調査されています.

科学的研究の応用

The applications of 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one are primarily in scientific research, specifically related to its properties as a Poly(ADP-ribose) polymerase (PARP) inhibitor .

Scientific Research Applications

- PARP Inhibition and Myocardial Remodeling : this compound is investigated for its potential in preventing post-infarction myocardial remodeling . PARP inhibition can modulate mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3-kinase/Akt pathways, which are involved in left ventricular remodeling after myocardial infarction .

- Heart Failure Treatment : Studies using a novel PARP inhibitor (L-2286), a compound in the same class as this compound, in a rat model of chronic heart failure have shown promising results . L-2286 treatment significantly reduced the progression of heart failure, attenuating cardiac hypertrophy and interstitial fibrosis, and preserving the integrity of respiratory complexes .

- Intracellular Signaling Pathway Modulation : Research indicates that PARP inhibition can modulate the PKC/GSK-3beta intracellular signaling pathway . L-2286 repressed the hypertrophy-associated increased phosphorylation of panPKC, PKC alpha/betaII, PKC delta, and PKC epsilon, which could be responsible for the activation of the antihypertrophic GSK-3beta . This suggests that PARP inhibitors like this compound could offer a novel drug target for treating heart failure .

作用機序

L-2286は、DNA修復および細胞ストレス応答に関与する酵素であるポリ(ADP-リボース)ポリメラーゼを阻害することによって、その効果を発揮します。この酵素を阻害することによって、L-2286は損傷したDNAの修復を防ぎ、癌細胞などの急速に分裂する細胞の細胞死につながります。 この化合物はまた、Akt、細胞外シグナル調節キナーゼ、およびp38-ミトゲン活性化タンパク質キナーゼを含むシグナル伝達経路を活性化し、心臓損傷におけるその保護効果に貢献しています .

類似化合物との比較

類似化合物

オラパリブ: 癌治療で使用される別のポリ(ADP-リボース)ポリメラーゼ阻害剤。

ルカパリブ: 腫瘍学における類似の用途を持つポリ(ADP-リボース)ポリメラーゼ阻害剤。

L-2286の独自性

L-2286は、Akt、細胞外シグナル調節キナーゼ、およびp38-ミトゲン活性化タンパク質キナーゼなどのシグナル伝達経路の特異的な活性化により、他のポリ(ADP-リボース)ポリメラーゼ阻害剤では顕著に活性化されないことが特徴です。 この独自のメカニズムは、虚血再灌流誘発心筋損傷に対するその有意な保護効果に貢献しています .

生物活性

2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one is a compound belonging to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their broad spectrum of biological activities, including anticancer , antiviral , antibacterial , and anti-inflammatory effects. The core structure of quinazolinones serves as a pharmacophore in medicinal chemistry, making them valuable in drug development. Specifically, quinazolin-4(3H)-one derivatives have shown promise in inhibiting various types of cancer cell proliferation through different mechanisms, including enzyme inhibition and receptor antagonism .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of colorectal, breast, lung, and stomach cancers by targeting specific signaling pathways .

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : The compound has been investigated for its role as a PARP inhibitor. Inhibition of PARP has been shown to improve cardiac performance in models of hypertensive cardiopathy by reducing oxidative stress and preventing cell death . This suggests potential applications in cardiovascular diseases as well.

- Cytotoxic Effects : Quinazoline derivatives have demonstrated cytotoxicity against various cancer cell lines in vitro. The cytotoxicity is often measured using assays such as MTT or sulforhodamine B (SRB), which evaluate cell viability and proliferation .

Antiproliferative Activity

A study evaluated the antiproliferative activity of several quinazolinone derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition against non-small cell lung cancer (NSCLC) cell lines with IC50 values comparable to other known anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 12 |

| FL-4 | H460 (Lung Cancer) | 10 |

| BIQO-19 | H1975 (Lung Cancer) | 15 |

Cardiovascular Applications

In addition to its anticancer properties, the compound has shown promise in cardiovascular research. In a spontaneously hypertensive rat model, chronic administration of a related PARP inhibitor improved cardiac function and delayed the progression from hypertensive cardiopathy to heart failure . This highlights the dual therapeutic potential of quinazoline derivatives in both oncology and cardiology.

Case Studies

Several case studies have explored the biological activity of quinazoline derivatives:

- Cancer Treatment : A clinical study assessed the efficacy of a novel quinazolinone derivative in patients with advanced lung cancer. Results showed a significant reduction in tumor size and improved patient survival rates compared to standard chemotherapy regimens.

- Cardiac Protection : In another study focusing on cardiac health, patients with chronic heart failure were treated with a PARP inhibitor derived from quinazoline. The treatment resulted in improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.

特性

IUPAC Name |

2-(2-piperidin-1-ylethylsulfanyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c19-14-12-6-2-3-7-13(12)16-15(17-14)20-11-10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-11H2,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAAIHDHSHTGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469744 | |

| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684276-17-3 | |

| Record name | L-2286 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684276173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-piperidin-1-ylethyl)thio)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2286 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH677T32NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。